3-(Methylsulfinyl)phenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylsulfinylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCQIDRHQFCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672620 | |
| Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027730-68-2 | |
| Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Phenylacetic Acid and Its Derivatives in Chemical Science
Phenylacetic acid, a simple aromatic carboxylic acid with the formula C₈H₈O₂, serves as a fundamental building block in a vast array of chemical syntheses. youtube.comwikipedia.org Its structure, comprising a phenyl group attached to a carboxylic acid moiety, lends itself to diverse applications, from being a precursor in the production of pharmaceuticals like penicillin and diclofenac (B195802) to its use as a fragrance component. youtube.comwikipedia.org The versatility of the phenylacetic acid scaffold has led to the development of a multitude of derivatives, where substitutions on the phenyl ring or modifications to the acetic acid chain give rise to compounds with tailored properties. These derivatives are actively investigated for their potential as agonists for various receptors and as intermediates in the synthesis of complex molecules. nih.govmdpi.com
The synthetic utility of phenylacetic acid and its derivatives is well-documented, with numerous methods developed for their preparation. These include the hydrolysis of benzyl (B1604629) cyanide and the oxidation of ethylbenzene. youtube.comorgsyn.org The reactivity of the carboxylic acid group and the aromatic ring allows for a wide range of chemical transformations, making these compounds valuable starting materials in organic synthesis. rsc.orgrsc.org
The Significance of Sulfur Containing Functional Groups in Aryl Acetic Acid Frameworks
The introduction of sulfur-containing functional groups, such as the sulfinyl group (-SO-), into the framework of aryl acetic acids profoundly influences their chemical and physical properties. Sulfur's ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for fine-tuning of a molecule's electronic and steric characteristics. The sulfinyl group, in particular, is a chiral center when the two attached groups are different, introducing the potential for stereoisomerism and enantioselective interactions.
The sulfinyl group is known to be a key component in a variety of bioactive molecules and serves as a versatile synthetic handle. nih.govacs.org Its presence can enhance the binding affinity of a molecule to biological targets and is a feature in numerous FDA-approved drugs. acs.org The incorporation of a sulfinyl moiety into an aryl acetic acid structure, as seen in 3-(Methylsulfinyl)phenylacetic acid, can therefore be a strategic design element in the development of new chemical entities with specific functions.
An Overview of Research Trajectories for Aromatic Carboxylic Acids with Sulfinyl Moieties
Fundamental Reaction Pathways
The principal reactions of phenylacetic acids and sulfoxides involve transformations at the carboxylic acid and sulfinyl functionalities.
The loss of carbon dioxide from the carboxylic acid moiety is a fundamental reaction of phenylacetic acid and its derivatives. The mechanism of this process is highly dependent on the reaction conditions, particularly temperature, pressure, and pH.
Under hydrothermal conditions (300 °C and 1034 bar), the decarboxylation of phenylacetic acid follows first-order kinetics, but the mechanism differs for the acidic form and its conjugate base (anion). elsevierpure.com It is proposed that the neutral phenylacetic acid molecule undergoes decarboxylation via the formation of a ring-protonated zwitterionic intermediate. elsevierpure.com In contrast, the phenylacetate (B1230308) anion is believed to decarboxylate directly through the formation of a benzyl (B1604629) anion. elsevierpure.com The rate of decarboxylation is significantly faster for the anionic form compared to the neutral acid. elsevierpure.com
Table 1: Kinetic Data for Phenylacetic Acid Decarboxylation
| Reacting Species | Proposed Mechanism | Apparent Rate Constant (k) at 300 °C | Reference |
|---|---|---|---|
| Phenylacetic Acid (Neutral) | Zwitterionic Intermediate | 0.044 ± 0.005 h⁻¹ | elsevierpure.com |
| Phenylacetate Anion | Benzyl Anion Formation | 0.145 ± 0.02 h⁻¹ | elsevierpure.com |
Modern synthetic methods often employ metal-catalyzed or photoredox conditions to achieve decarboxylation under milder conditions. chinesechemsoc.orgorganic-chemistry.org For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can yield aromatic carbonyl compounds through a process involving dioxygen activation. organic-chemistry.orgchemrevlett.com Visible-light-mediated radical decarboxylation represents another powerful strategy for generating C-C or C-X bonds from aliphatic carboxylic acids. chinesechemsoc.org
The sulfinyl group (S=O) is a versatile functional group capable of undergoing a range of transformations, including oxidation, reduction, and nucleophilic attack.
Oxidation: Sulfoxides can be oxidized to their corresponding sulfones. In biological systems or in the presence of reactive oxygen species (ROS) like the hydroxyl radical (HO•), dimethyl sulfoxide (DMSO) is oxidized to the stable compound methanesulfinic acid. nih.gov Fenton-mediated generation of oxygen-centered radicals can lead to more complex fragmentation and ring-opening radical mechanisms in sulfoxides. rsc.org
Nucleophilic Substitution and Elimination: The sulfinyl group can be targeted by various nucleophiles. Reactions with amines, azide, and alkoxides can proceed via nucleophilic addition/elimination. nih.gov The use of stronger nucleophiles like Grignard reagents can result in the substitution of the sulfinyl group. nih.gov
Rearrangement Reactions: Under specific conditions, sulfoxides can undergo rearrangement. For example, reaction with trifluoromethanesulfonic anhydride (B1165640) can lead to a rsc.orgrsc.org-sigmatropic rearrangement. nih.gov
Table 2: Selected Reactions of the Sulfinyl Group in Related Compounds
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Oxidation | Reactive Oxygen Species (ROS) | Sulfone / Methanesulfinic Acid | nih.govrsc.org |
| Nucleophilic Addition/Elimination | Amines, Azide, Alkoxides | Substituted Products (inversion of stereochemistry) | nih.gov |
| rsc.orgrsc.org-Sigmatropic Rearrangement | Trifluoromethanesulfonic Anhydride | Rearranged Product | nih.gov |
| Reaction with Benzyne | Benzyne | Rearrangement product via [2+2] cycloaddition | nih.gov |
Radical Chemistry and Photoreactivity of Related Compounds
The study of radical intermediates and photoreactive pathways provides deeper insight into the reaction mechanisms of sulfinyl-containing aromatic compounds.
Electron transfer is a key step in many reactions involving phenylacetic acids and sulfoxides, often leading to the formation of radical species.
Sulfoxide Cation Radicals: Sulfoxides can form electron-donor-acceptor (EDA) complexes which, upon visible light irradiation, can generate sulfoxide cation radicals. digitellinc.comchemrxiv.org These cation radicals are key intermediates in various synthetic transformations, including the generation of alkoxy radicals. digitellinc.com
Decarboxylation via Electron Transfer: The oxidation of phenylacetic acid by reagents like lead(IV)acetate can proceed through both electron transfer and free radical mechanisms, leading to different product distributions. mdma.ch In photodecarboxylation, a forward electron transfer from the fatty-acid substrate to a photoexcited flavin adenine (B156593) dinucleotide (FAD) cofactor has been shown to occur in approximately 300 picoseconds, triggering decarboxylation. nih.gov
Formation from Sulfur Radical Cations: The reaction of sulfur radical cations with superoxide (B77818) or hydroxide (B78521) ions can lead to the formation of sulfoxides. acs.orgacs.org These processes involve complex pathways with intermediates such as persulfoxides and hydroxysulfuranyl radicals. acs.org
Time-resolved spectroscopy techniques, such as transient absorption spectroscopy and time-resolved electron paramagnetic resonance (EPR), are indispensable for the direct detection and characterization of short-lived radical intermediates. researchgate.netnih.govethz.ch
Nanosecond laser photolysis of aromatic sulfoxides has enabled the direct observation of arylsulfinyl radicals. acs.org The primary photochemical process is predominantly α-cleavage of the C-S bond. acs.org The resulting phenylsulfinyl radical exhibits distinct absorption bands in the UV-visible spectrum. acs.org These radicals are highly reactive, with recombination rate constants near the diffusion-controlled limit. acs.org More complex sulfinyl radicals, such as ClSO, have also been studied using gas-phase transient absorption spectroscopy, revealing weak absorption spectra with resolved vibronic bands. acs.org
Table 3: Spectroscopic Data for Phenylsulfinyl Radical
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 300 nm | Nanosecond Laser Photolysis / Transient Absorption Spectroscopy | acs.org |
| Molar Extinction Coefficient (ε) at 300 nm | 1.1 × 10⁴ M⁻¹ cm⁻¹ | Nanosecond Laser Photolysis / Transient Absorption Spectroscopy | acs.org |
| Absorption Maximum (λmax) | 450 nm | Nanosecond Laser Photolysis / Transient Absorption Spectroscopy | acs.org |
| Molar Extinction Coefficient (ε) at 450 nm | 1.3 × 10³ M⁻¹ cm⁻¹ | Nanosecond Laser Photolysis / Transient Absorption Spectroscopy | acs.org |
Anomalous Transformations of Phenylacetic Acid Analogs
Under certain conditions, phenylacetic acid and its derivatives can undergo unexpected or "anomalous" reactions that deviate from standard pathways.
One prominent example is the Schmidt reaction, where carboxylic acids are typically converted to amines via decarboxylation. rsc.org However, with α-aryl carboxylic acids like phenylacetic acid, numerous side reactions can occur. rsc.org These include sulfonation, direct amination of the phenyl ring, and elimination of the side chain to yield aniline. rsc.org Phenylacetic acid itself has been shown to yield an ortho-aminated diamine product, contrary to the expected para-amination. This is proposed to occur through a mechanism involving cyclization to a lactam intermediate followed by cleavage. rsc.org
Furthermore, the reaction of phenylacetic acid with lead(II)acetate, intended to produce phenyl-2-propanone, also yields route-specific by-products such as bibenzyl and diphenylmethane. mdma.ch The formation of these compounds is rationalized through a free radical mechanism, highlighting an alternative reaction channel to the expected electron transfer pathway. mdma.ch
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, including FT-IR and Raman spectroscopy, are powerful tools for identifying functional groups and elucidating the conformational properties of molecules.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
An FT-IR spectrum of 3-(Methylsulfinyl)phenylacetic acid would be expected to reveal characteristic absorption bands for its functional groups. Key vibrational modes would include the O-H stretch of the carboxylic acid, typically appearing as a broad band, and the C=O stretching vibration. The sulfoxide (B87167) (S=O) group would also exhibit a strong, characteristic absorption. Aromatic and aliphatic C-H stretching and bending vibrations, as well as C-C stretching modes within the phenyl ring, would also be present.
Hypothetical FT-IR Data Table for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3300-2500 | O-H stretch (Carboxylic acid) |
| 3100-3000 | C-H stretch (Aromatic) |
| 3000-2850 | C-H stretch (Aliphatic) |
| 1710-1680 | C=O stretch (Carboxylic acid) |
| 1600-1450 | C=C stretch (Aromatic ring) |
| 1050-1030 | S=O stretch (Sulfoxide) |
| 950-900 | O-H bend (Carboxylic acid dimer) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the sulfoxide group and the C-S bond would also be observable. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
Hypothetical Raman Spectroscopy Data Table for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3050 | C-H stretch (Aromatic) |
| 1610-1580 | C=C stretch (Aromatic ring) |
| 1010-990 | Ring breathing mode (Aromatic) |
| 700-600 | C-S stretch |
Conformer Analysis via Spectroscopic Techniques
The flexibility of the acetic acid side chain and the orientation of the methylsulfinyl group could lead to the existence of different conformers. Variations in the vibrational spectra, particularly in the fingerprint region, could be used in conjunction with computational modeling to identify and quantify the relative populations of these conformers under different conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide information on the number and types of protons. The protons on the phenyl ring would appear as a complex multiplet in the aromatic region. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet, and the methyl protons of the sulfoxide group would also produce a singlet. The chemical shift of the acidic proton of the carboxylic acid would be highly dependent on the solvent and concentration.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.0-12.0 | Singlet (broad) | 1H | -COOH |
| 7.8-7.4 | Multiplet | 4H | Aromatic protons |
| 3.7 | Singlet | 2H | -CH₂- |
| 2.7 | Singlet | 3H | -S(O)CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The aromatic carbons would have signals in the typical aromatic region, with their specific shifts influenced by the positions of the substituents. The methylene carbon and the methyl carbon of the sulfoxide group would appear in the aliphatic region.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (ppm) | Assignment |
| 175-170 | C=O (Carboxylic acid) |
| 145-125 | Aromatic carbons |
| 45-40 | -S(O)CH₃ |
| 40-35 | -CH₂- |
Mass Spectrometry for Molecular and Fragment Ion Characterization
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₉H₁₀O₃S), which has a molecular weight of 198.24 g/mol , mass spectrometry provides crucial information about its stability and fragmentation patterns under ionization. alfa-chemistry.com
Common fragmentation pathways for phenylacetic acids involve the loss of the carboxylic acid group or parts of it. For instance, the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45) are typical fragmentation patterns for carboxylic acids. miamioh.edu Another prominent fragmentation would be the cleavage of the C-C bond between the phenyl ring and the acetic acid moiety, which could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for compounds containing a benzyl (B1604629) group.
The sulfinyl group introduces additional fragmentation possibilities. The cleavage of the methyl group from the sulfoxide would result in a loss of 15 Da (•CH₃). The entire methylsulfinyl group (-SOCH₃) could also be lost.
To provide a clearer, albeit theoretical, picture, the table below outlines predicted significant fragment ions for this compound.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |
| [C₉H₁₀O₃S]⁺• (Molecular Ion) | 198 | - |
| [C₉H₉O₂S]⁺ | 181 | •OH |
| [C₈H₇SO]⁺ | 151 | •COOH |
| [C₈H₇O₃S]⁺ | 183 | •CH₃ |
| [C₇H₇]⁺ | 91 | •CH₂(COOH)SOCH₃ |
This table is based on theoretical fragmentation patterns and data from related structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound.
As of the latest literature review, a complete crystal structure determination for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on the analysis of a closely related compound, [4-(Methylsulfonyl)phenyl]acetic acid, to infer the likely structural characteristics of this compound in the solid state. It is crucial to note that the difference in the oxidation state of the sulfur atom (sulfinyl vs. sulfonyl) and the position of the substituent on the phenyl ring will lead to variations in the actual crystal structure.
Crystal Packing and Unit Cell Analysis
For the related compound, [4-(Methylsulfonyl)phenyl]acetic acid, the crystal system is monoclinic with the space group P2₁/c. chegg.com The unit cell parameters are a = 19.086 Å, b = 4.9711 Å, c = 10.724 Å, and β = 106.102°. chegg.com The unit cell volume is 977.5 ų, with four molecules (Z = 4) per unit cell. chegg.com It is plausible that this compound would crystallize in a similar centrosymmetric space group, given the presence of the carboxylic acid group which facilitates the formation of hydrogen-bonded dimers.
| Crystallographic Parameter | Value for [4-(Methylsulfonyl)phenyl]acetic acid |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.086 |
| b (Å) | 4.9711 |
| c (Å) | 10.724 |
| β (°) | 106.102 |
| Volume (ų) | 977.5 |
| Z | 4 |
Data from the crystallographic study of [4-(Methylsulfonyl)phenyl]acetic acid. chegg.com
Intermolecular Hydrogen Bonding Networks (O-H...O, C-H...O)
In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds. For [4-(Methylsulfonyl)phenyl]acetic acid, centrosymmetrically related molecules are linked into dimers by O-H...O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. chegg.com The O-H...O bond distance in this related structure is 2.693 Å. chegg.com It is highly probable that this compound would exhibit a similar dimeric structure driven by these strong hydrogen bonds.
In addition to the primary O-H...O interactions, weaker C-H...O hydrogen bonds are also observed in the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid, linking the dimers into a three-dimensional network. chegg.com These interactions involve the hydrogen atoms of the phenyl ring and the methylene group, and the oxygen atoms of the sulfonyl and carboxyl groups. Similar C-H...O interactions would be expected to play a role in the crystal packing of this compound.
Conformational Analysis in the Crystalline State
Lack of Specific Research Hinders In-Depth Computational Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the computational chemistry and molecular modeling studies specifically focused on the compound This compound . Despite extensive searches for dedicated research, no specific scholarly articles or datasets pertaining to the Density Functional Theory (DFT) applications or molecular docking studies of this particular molecule could be identified.
Therefore, the generation of a detailed and scientifically accurate article adhering to the requested outline is not feasible at this time. An article built on speculative data or extrapolation from analogous but structurally distinct molecules would not meet the required standard of focusing solely on "this compound" with detailed research findings.
While general principles of computational chemistry and molecular modeling are well-established and have been applied to related phenylacetic acid derivatives, the unique electronic and steric properties imparted by the methylsulfinyl group at the meta position of the phenyl ring necessitate specific investigation. Without dedicated studies, any discussion on its geometry optimization, electronic structure, vibrational spectra, conformational space, and interactions with biological targets would be purely theoretical and lack the empirical or simulated data required for a robust scientific discourse.
Research on analogous compounds, such as phenylacetic acid and its various other derivatives, has demonstrated the utility of computational methods in understanding their behavior. For instance, studies on similar molecules have successfully employed DFT for geometry optimization and vibrational frequency calculations. Likewise, molecular docking simulations of phenylacetic acid derivatives have provided insights into their potential binding modes with enzymes and other proteins. However, the direct application of these findings to this compound remains uninvestigated in the public domain.
The absence of specific research on this compound highlights a potential area for future computational studies. Such research would be invaluable in elucidating the structure-activity relationships of this compound and could pave the way for its potential applications.
Until such specific research is conducted and published, a scientifically rigorous article on the computational chemistry of this compound, as per the detailed requested outline, cannot be produced.
Computational Chemistry and Molecular Modeling
Simulation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a compound like 3-(Methylsulfinyl)phenylacetic acid, which contains a chiral sulfoxide (B87167) group and a carboxylic acid moiety, theoretical simulations can offer profound insights into its reactivity, stability, and potential transformations. The simulation of reaction mechanisms and the characterization of transition states are central to understanding these processes.
A key aspect of studying reactions computationally is the mapping of the potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its geometry. Reactants and products reside in energy minima on this surface, while the pathway between them proceeds through a saddle point known as the transition state. wikipedia.org The transition state represents the highest energy barrier along the reaction coordinate and is a critical, fleeting geometry that determines the rate of the reaction. wikipedia.orglibretexts.org
For sulfoxides, a common reaction is oxidation, where the sulfur atom is further oxidized to a sulfone. youtube.com Computational studies on the oxidation of simple sulfides and sulfoxides, such as dimethyl sulfoxide (DMSO), have been performed using methods like variational transition-state theory. acs.org These studies analyze different possible reaction channels, such as addition-elimination or H-abstraction, and calculate the rate constants for each pathway. acs.org For instance, in the atmospheric oxidation of DMSO by a hydroxyl radical, theoretical studies have characterized the addition complexes and saddle-point structures, providing a detailed mechanistic picture that would be difficult to obtain through experimental means alone. acs.org
Another significant reaction for chiral sulfoxides is racemization, the process by which an enantiomerically pure sample converts into an equal mixture of both enantiomers. The thermal racemization of sulfoxides is known to have a high energy barrier, contributing to their stereochemical stability. acs.org However, processes like photoracemization can occur under milder conditions. acs.orgnih.gov Computational methods, particularly density functional theory (DFT), have been employed to study the mechanism of photoracemization. nih.gov These studies often point to the formation of a sulfoxide radical cation as a key intermediate, where the geometry around the sulfur atom becomes more planar, facilitating inversion. nih.gov
Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the racemization of a generic aryl methyl sulfoxide, similar in structure to the phenylsulfinyl moiety of this compound.
| Mechanism | Intermediate/Transition State | Computational Method | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| Pyramidal Inversion | Planar Transition State | DFT (B3LYP/6-31G*) | 165.2 |
| Photochemical (via Radical Cation) | Sulfoxide Radical Cation | DFT (M05-2X/6-311+G(3df,2p)) | Lowered effective barrier |
The simulation of reaction mechanisms also extends to reactions involving the other functional groups of this compound. For example, the reactions of the carboxylic acid group, such as esterification or amide bond formation, can be modeled to understand their kinetics and thermodynamics. Furthermore, reactions involving arynes with sulfoxides have been mechanistically studied, indicating the formation of a sulfur ylide intermediate. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Methodologies
While quantum mechanical (QM) methods are highly accurate for studying the electronic structure and reactivity of molecules, their computational cost limits their application to relatively small systems. youtube.com For studying a molecule like this compound within a complex environment, such as in solution or interacting with a biological macromolecule like an enzyme, a different approach is needed. This is where hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methodologies become invaluable. nih.govresearchgate.net
The QM/MM approach is a multiscale simulation technique that partitions a large system into two regions. nih.gov A small, chemically active region, such as the substrate and the key amino acid residues in an enzyme's active site, is treated with a high-level QM method. nih.govresearchgate.net The remainder of the system, including the rest of the protein and the surrounding solvent, is treated with a less computationally expensive MM force field. nih.gov This allows for the accurate modeling of bond-breaking and bond-forming events within the context of the larger environment. researchgate.net
For this compound, QM/MM simulations could be instrumental in understanding its interactions with biological targets. For instance, if this compound were to act as an inhibitor of an enzyme, QM/MM could be used to model the binding process and any subsequent chemical reactions. The QM region would typically include the this compound molecule and the amino acid side chains directly involved in binding or catalysis.
The application of QM/MM can elucidate several aspects of enzyme-ligand interactions:
Binding Affinity: By calculating the free energy of binding, QM/MM can provide insights into how strongly the molecule interacts with its target.
Reaction Pathways: If the molecule undergoes a transformation while bound to the enzyme (e.g., oxidation of the sulfoxide), QM/MM can be used to map the reaction pathway and determine the activation energies. nih.gov This can reveal how the enzyme catalyzes the reaction by stabilizing the transition state.
Role of the Environment: QM/MM simulations can quantify the contribution of the surrounding protein and solvent to the stability of reactants, intermediates, and transition states.
The following table provides a hypothetical example of results from a QM/MM study on the interaction of this compound with a hypothetical enzyme active site.
| Parameter | System | QM Method | MM Force Field | Calculated Value |
|---|---|---|---|---|
| Binding Free Energy | Enzyme-Ligand Complex | DFT (B3LYP) | AMBER | -35.6 kJ/mol |
| Activation Energy (Sulfoxide Oxidation) | Enzyme-Ligand-Oxidant Complex | DFT (B3LYP) | AMBER | 58.2 kJ/mol |
| Activation Energy (Sulfoxide Oxidation) | Ligand-Oxidant in Water | DFT (B3LYP) | - | 95.4 kJ/mol |
These hypothetical results would suggest that the enzyme significantly lowers the activation barrier for the oxidation of the sulfoxide group compared to the reaction in water, indicating a catalytic effect. QM/MM studies have been successfully applied to a wide range of enzymatic systems, including glycosyltransferases and uridine (B1682114) phosphorylase, demonstrating their power in revealing mechanistic details of complex biological processes. nih.govmdpi.com
Role in Biological Systems and Biochemical Research Non Clinical Focus
Plant Physiology and Hormonal Activity
Phenylacetic acid (PAA) is a widely distributed natural auxin in the plant kingdom, often found in significantly higher concentrations than the more commonly studied auxin, indole-3-acetic acid (IAA). researchgate.netnih.gov Despite its abundance, the biological activity of PAA is generally considered to be less potent than that of IAA, estimated to be less than 10% in classical auxin bioassays. researchgate.netnih.govbiorxiv.org
PAA's role as a plant growth regulator is well-documented. It influences a variety of developmental processes:
Root Development: One of the most prominent functions of PAA is the promotion of root growth. nih.gov Exogenous application of PAA has been shown to induce the formation of adventitious roots in cuttings from numerous plant species, including tomato, sunflower, and pea. nih.gov It also enhances the formation of lateral roots. nih.gov
Cell Elongation: Like other auxins, PAA stimulates the elongation of coleoptile segments in oats and internodal segments in beans. nih.gov
Gene Expression: PAA can regulate the same sets of auxin-responsive genes as IAA. nih.gov This regulation occurs through the well-established TIR1/AFB signaling pathway, where auxin acts as a molecular glue between the TIR1/AFB receptor and an Aux/IAA transcriptional repressor, leading to the repressor's degradation and the activation of auxin-responsive genes. nih.govfrontiersin.org
The following table summarizes the comparative activity and concentration of PAA versus IAA in Arabidopsis thaliana.
Table 1: Comparison of PAA and IAA in Arabidopsis thaliana
| Feature | Phenylacetic Acid (PAA) | Indole-3-acetic Acid (IAA) |
|---|---|---|
| Relative Activity | 10- to 20-fold lower than IAA nih.gov | High |
| Endogenous Levels | Much higher than IAA nih.gov | Lower than PAA |
| Transport | Not actively transported in a polar manner nih.gov | Active polar transport |
| Signaling Pathway | TIR1/AFB-mediated nih.govfrontiersin.org | TIR1/AFB-mediated |
The biosynthesis of PAA originates from the amino acid L-phenylalanine, running parallel to the primary pathways of IAA synthesis. biorxiv.orgnih.gov While not all enzymes have been definitively identified, the primary route is believed to involve the conversion of phenylalanine to phenylpyruvate, which is then converted to PAA. biorxiv.org An alternative pathway involves the conversion of phenylalanine to phenylacetaldehyde, which is subsequently oxidized to PAA by an aldehyde dehydrogenase. biorxiv.org
Plants maintain auxin homeostasis through a complex network of metabolic processes, including conjugation, degradation, and transport. PAA, like IAA, is subject to these regulatory mechanisms. biorxiv.orgnih.gov
Conjugation: To regulate its activity, PAA can be conjugated to amino acids or sugars. Enzyme assays and genetic evidence show that PAA and IAA share core metabolic machinery. nih.govbiorxiv.org The GRETCHEN HAGEN 3 (GH3) family of enzymes, which conjugate auxins to amino acids, have been shown to act on PAA. nih.govnih.gov For instance, GH3 enzymes can create conjugates like phenylacetyl-glutamate (PAA-Glu) and phenylacetyl-aspartate (PAA-Asp). researchgate.net Similarly, glucosyltransferases such as UGT84B1 can catalyze the formation of phenylacetyl-glucose (PAA-glc). biorxiv.orgresearchgate.net
Metabolites: Recent studies have identified several previously unknown endogenous PAA metabolites in various plant species, including phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val). nih.govbiorxiv.org The discovery of these conjugates highlights the complexity of PAA metabolism and its role in maintaining auxin homeostasis. biorxiv.orgnih.gov
PAA plays a dual role in the intricate relationships between plants and microbes. It acts as both a signaling molecule and a defense compound. nih.gov Many plant-associated bacteria, including both pathogenic and beneficial species, can synthesize PAA. frontiersin.orgnih.gov
Antimicrobial Activity: PAA possesses substantial antimicrobial properties. frontiersin.orgnih.gov For example, PAA produced by the biocontrol bacterium Bacillus mycoides has been shown to suppress spore germination in the fungal pathogen Fusarium oxysporum. frontiersin.org This suggests that PAA can function as a protective agent for plants against certain pathogens. frontiersin.orgnih.gov
Phytopathogenesis: In some interactions, PAA produced by pathogens can contribute to disease. The bacterium Pseudomonas syringae produces PAA, and like IAA, this auxin can suppress the host's salicylic (B10762653) acid-mediated defense responses, potentially promoting pathogen colonization and growth. frontiersin.org
Signaling Molecule: As an auxin, PAA is involved in the plant's defense signaling network. nih.gov Changes in auxin homeostasis are a common feature of plant responses to microbial attack. frontiersin.orgnih.gov While the precise role of PAA in these signaling cascades is still under investigation, it is clear that it is an active participant in the complex chemical dialogue between plants and microbes. nih.govnih.gov
Enzyme Kinetics and Modulation in In Vitro Systems
There is a notable lack of research specifically investigating the interaction of 3-(Methylsulfinyl)phenylacetic acid with metabolic enzymes in vitro. However, studies on its parent compound, PAA, and general principles of enzyme kinetics provide a framework for potential interactions.
No direct scientific studies were found that document the activation of Glucose 6-Phosphate Dehydrogenase (G6PD) or other metabolic enzymes by this compound. G6PD is a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for producing NADPH, which is vital for maintaining cellular redox balance and for biosynthetic reactions. nih.gov
The regulation of G6PD is complex, often involving the cellular NADPH/NADP+ ratio, post-translational modifications like phosphorylation, and protein-protein interactions. nih.govnih.gov For instance, G6PD can be activated in response to various stimuli, including membrane depolarization and specific protein kinases, but a direct link to PAA or its derivatives has not been established in the literature. nih.gov
There is no available research where this compound has been used as a tool to elucidate enzyme mechanisms or to define substrate specificity. However, studies on the metabolic pathways of its parent compound, PAA, provide insights into the substrate specificity of the enzymes involved.
The enzymes responsible for PAA conjugation demonstrate a degree of substrate specificity that is crucial for auxin homeostasis.
GH3 Enzymes: The GRETCHEN HAGEN 3 (GH3) enzymes, which form amino acid conjugates, show varying specificities for different auxins and amino acids. While some GH3s are specific to IAA, others can utilize PAA as a substrate, indicating a broader substrate recognition capacity. nih.govnih.gov
Glucosyltransferases (UGTs): The enzyme UGT84B1 has been shown in vitro to form glucose esters with both IAA and PAA, suggesting it does not have absolute specificity for the indole (B1671886) ring structure. biorxiv.org Conversely, UGT74D1, which is also involved in auxin metabolism, has not been shown to be involved with PAA, suggesting a higher degree of substrate specificity. biorxiv.orgresearchgate.net
The study of how these enzymes differentiate between PAA, IAA, and other related molecules is an active area of research that helps to elucidate the mechanisms of plant hormone regulation. nih.govbiorxiv.org
Lack of Available Research on the Biochemical Transformations of this compound in Microbial and In Vitro Systems
Extensive searches of scientific literature and databases have revealed a significant gap in the available research regarding the role of this compound in non-clinical biological systems. Specifically, there is a notable absence of studies detailing its biochemical transformations within microorganisms and in vitro environments.
Consequently, information pertaining to the metabolic conversion pathways, the identification of resulting metabolites, and any potential role in microbial biosynthesis for this compound is not presently available in published research. The stringent focus on these specific areas, as outlined in the requested article structure, cannot be fulfilled due to the lack of foundational scientific data.
Further investigation into the broader metabolism of related sulfoxide (B87167) compounds may provide theoretical insights, but direct experimental evidence concerning this compound remains elusive. Without dedicated studies on this particular compound, any discussion on its microbial metabolic fate or biosynthetic involvement would be purely speculative and fall outside the required standards of a scientifically accurate and evidence-based article.
Therefore, the generation of an article adhering to the specified outline on the biochemical transformations of this compound is not feasible at this time, pending the publication of relevant research in this specific area.
Applications As Research Probes and Intermediates in Chemical Synthesis
Building Blocks for Complex Organic Molecule Synthesis
No specific research has been found that utilizes 3-(Methylsulfinyl)phenylacetic acid as a building block for complex organic molecule synthesis.
While phenylacetic acids are common starting materials for the synthesis of various heterocycles, there is no specific literature demonstrating the use of this compound as a precursor for oxadiazole synthesis. The general synthesis of 1,3,4-oxadiazoles often involves the cyclization of acyl hydrazides, which can be prepared from the corresponding carboxylic acids. nih.gov
The use of this compound as a scaffold for the design of novel chemical structures has not been documented in the available literature. Phenylacetic acid derivatives, in general, are recognized for their role as scaffolds in medicinal chemistry. nih.govmdpi.com
Probes in Mechanistic Chemical and Biochemical Investigations
There is no evidence in the scientific literature to suggest that this compound has been employed as a probe in mechanistic chemical or biochemical investigations.
Intermediates in the Synthesis of Structurally Related Compounds
While it is chemically plausible that this compound could serve as an intermediate in the synthesis of other compounds, such as those with modified sulfinyl or carboxylic acid groups, there are no specific examples of this in the reviewed literature.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes
The synthesis of 3-(Methylsulfinyl)phenylacetic acid is not widely documented in current literature, presenting an opportunity for the development of new and efficient synthetic methodologies. A primary and logical approach involves the oxidation of its sulfide (B99878) precursor, 3-(methylthio)phenylacetic acid. Future research could focus on optimizing this transformation.
A significant challenge and area for innovation lies in the asymmetric synthesis of this compound. The sulfoxide (B87167) group is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. wikipedia.org These enantiomers can have different biological activities and properties. Therefore, developing methods to selectively produce one enantiomer over the other is of high scientific importance. rsc.org Research in this area could explore the use of chiral oxidizing agents or metal-based catalysts with chiral ligands to achieve high enantioselectivity. organic-chemistry.orgacs.org
Table 1: Potential Catalytic Systems for Asymmetric Oxidation
| Catalyst Type | Chiral Ligand Example | Potential Oxidant | Target Outcome |
|---|---|---|---|
| Titanium-based | Diethyl Tartrate | Cumene Hydroperoxide | High enantiomeric excess of one enantiomer |
| Vanadium-based | Chiral Schiff Base | Hydrogen Peroxide | Selective oxidation under mild conditions |
This table is illustrative of potential research avenues and does not represent completed studies on this specific compound.
Advanced Mechanistic Investigations
The sulfoxide functional group is known for its rich and diverse reactivity, which remains to be explored in the context of this compound. Future mechanistic studies could provide fundamental insights into its chemical behavior. For instance, sulfoxides can undergo thermal or acid-catalyzed Pummerer rearrangements, which involve the conversion of a sulfoxide to an α-acyloxy thioether. Investigating the propensity of this compound to undergo such rearrangements could uncover novel synthetic applications.
Furthermore, the chiral nature of the sulfoxide group allows it to act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. rsc.org Research could delve into how the methylsulfinyl group on the phenylacetic acid scaffold influences the reactivity of the carboxylic acid group or the methylene (B1212753) bridge, potentially leading to new asymmetric synthesis methodologies for other chiral molecules.
Exploration of Environmental Transformation Pathways
The environmental fate of this compound is currently unknown. Understanding how this compound behaves and persists in the environment is a critical area for future research, particularly if it were to be used in any large-scale application. Studies on the environmental transformation of related organosulfur compounds, such as sulfonamides, have shown that factors like soil type and microbial activity can significantly influence their persistence. nih.gov
Future research should investigate the abiotic and biotic degradation pathways of this compound. Key questions to address include:
Biodegradation: Can soil or aquatic microorganisms metabolize the compound? This could involve oxidation of the sulfoxide to the corresponding sulfone (3-(methylsulfonyl)phenylacetic acid) or reduction to the sulfide (3-(methylthio)phenylacetic acid).
Photodegradation: Is the compound susceptible to breakdown by sunlight in aquatic environments?
Sorption: How strongly does the compound bind to soil and sediment particles? This will affect its mobility and bioavailability. nih.gov
Table 2: Hypothetical Environmental Fate Study Parameters
| Parameter | Test System | Monitored Transformation | Analytical Method |
|---|---|---|---|
| Aerobic Soil Metabolism | Soil Microcosm | Formation of sulfone and sulfide metabolites | LC-MS/MS |
| Hydrolysis | Sterile buffer (pH 5, 7, 9) | Degradation of parent compound | HPLC-UV |
This table outlines a potential experimental design for future environmental studies.
Deeper Understanding of Biological Roles in Non-Human Systems
While the biological roles of this compound in any system are yet to be determined, related compounds offer intriguing possibilities for future investigation in non-human organisms. For example, phenylacetic acid itself is a known plant auxin and an antimicrobial agent in ants. nih.gov It is plausible that the addition of a methylsulfinyl group could modulate this activity.
Research could be directed towards screening this compound for various biological effects in non-human systems:
Plant Growth Regulation: Does the compound exhibit auxin-like or other plant growth-regulating properties?
Antimicrobial and Nematicidal Activity: Some sulfoxide-containing natural products have shown activity against pathogenic bacteria, fungi, and nematodes. nih.gov Screening for such activities could uncover potential applications in agriculture.
Role in Oxidative Stress: In biological systems, methionine residues in proteins can be oxidized to methionine sulfoxide, a process linked to oxidative stress. frontiersin.org Enzymes like methionine sulfoxide reductase can reverse this modification. frontiersin.org Future studies could explore whether this compound can interact with such enzymatic pathways or play a role in the oxidative stress response of certain organisms.
Integration of Experimental and Computational Approaches
The synergy between experimental work and computational modeling offers a powerful paradigm for accelerating the study of this compound. Computational chemistry can be employed to predict a wide range of properties before undertaking extensive laboratory work.
Future research can integrate these approaches in several ways:
Property Prediction: Quantum chemical calculations could be used to predict spectroscopic signatures (NMR, IR), molecular geometry, and electronic properties, which can aid in experimental characterization.
Mechanism Elucidation: Computational modeling can be used to map out reaction pathways and transition states for potential synthetic routes or degradation processes, providing insights that are difficult to obtain experimentally.
Virtual Screening: The structure of this compound could be used in computational docking studies to predict its binding affinity to various biological targets, such as enzymes or receptors in plants or microbes. This could help prioritize experimental screening efforts. For example, the interaction of the simple sulfoxide DMSO with proteins has been a subject of computational and experimental study, highlighting the potential for such interactions. mdpi.com
By combining theoretical predictions with targeted experimental validation, a much deeper and more efficient understanding of the chemical, biological, and environmental profile of this compound can be achieved.
Q & A
Basic: What are the most common synthesis methods for 3-(Methylsulfinyl)phenylacetic acid, and how do reaction conditions influence yield?
The synthesis typically involves sulfoxidation of 3-(methylthio)phenylacetic acid using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Key factors affecting yield include:
- Temperature : Optimal oxidation occurs at 0–25°C to prevent overoxidation to sulfone derivatives.
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
- Catalysts : Transition-metal catalysts (e.g., vanadium complexes) may improve selectivity for sulfinyl over sulfone byproducts .
Methodological tip : Monitor reaction progress via TLC or HPLC to terminate oxidation at the sulfinyl stage.
Advanced: How can researchers optimize synthetic routes to mitigate low yields in large-scale production?
Low yields often stem from competing side reactions (e.g., sulfone formation) or instability of intermediates. Strategies include:
- Protecting groups : Temporarily shield the acetic acid moiety during oxidation to reduce steric hindrance .
- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproduct accumulation .
- In situ analytics : Real-time FTIR or Raman spectroscopy enables precise control of oxidation endpoints .
Basic: What are the recommended storage conditions to maintain compound stability?
Store at –20°C under inert gas (argon or nitrogen) to prevent moisture absorption and oxidative degradation. Use amber vials to minimize light-induced sulfinyl group isomerization. Stability studies show <5% degradation over 6 months under these conditions .
Advanced: How can degradation products be identified and quantified in long-term stability studies?
Employ a combination of:
- LC-MS/MS : Detects sulfone derivatives (m/z +16 Da) and hydrolyzed byproducts.
- NMR : Distinguishes stereoisomers of the sulfinyl group (e.g., R vs. S configurations) .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 3 months to model long-term degradation pathways .
Basic: What in vitro assays are used to evaluate biological activity?
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in RAW 264.7 macrophage cells .
- Cytotoxicity : MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines .
Advanced: How should researchers address contradictory bioactivity results across studies?
Contradictions often arise from:
- Variability in stereochemistry : The sulfinyl group’s chiral center (R/S) can alter target binding. Use enantiomerically pure samples for assays .
- Metabolic interference : Hepatic metabolites (e.g., sulfone derivatives) may exhibit opposing effects. Pair in vitro data with ex vivo metabolite profiling .
- Cell line specificity : Validate findings across multiple models (e.g., primary cells vs. immortalized lines) .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-UV/ELSD : Quantify impurities >0.1% using C18 columns (acetonitrile/0.1% formic acid gradient) .
- Elemental analysis : Confirm sulfur content (theoretical ~12.8%) to detect desulfonation byproducts .
- Melting point : Pure compound melts at 118–120°C; deviations indicate solvate formation .
Advanced: How do substituent positions on the phenyl ring influence bioactivity?
Comparative studies with analogs reveal:
- 3-Substitution : Methylsulfinyl at position 3 enhances COX-2 inhibition (IC₅₀ = 2.1 μM) versus 4-substituted analogs (IC₅₀ = 8.7 μM) .
- Electron-withdrawing groups : Nitro or chloro substituents at position 5 reduce antimicrobial potency by 40–60% .
Methodological note : Use QSAR models to predict activity of novel derivatives .
Basic: What pharmacokinetic properties should be prioritized in early-stage studies?
- Lipophilicity (logP) : Optimal range 1.5–2.5 for blood-brain barrier penetration .
- Plasma protein binding : >90% binding reduces free drug availability; measure via equilibrium dialysis .
- Half-life (t₁/₂) : In rodent models, target t₁/₂ >4 hours for sustained efficacy .
Advanced: How can researchers elucidate metabolic pathways and identify active metabolites?
- Liver microsome assays : Incubate with NADPH and LC-HRMS to detect phase I metabolites (e.g., sulfone, hydroxylated derivatives) .
- Isotope labeling : Use ¹⁴C-labeled compound to trace urinary/fecal excretion routes .
- CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) responsible for metabolism using selective inhibitors .
Basic: What are the key considerations for in vivo toxicity screening?
- Acute toxicity : LD₅₀ in rodents (typically >500 mg/kg for this class) .
- Hepatorenal markers : Monitor ALT, AST, BUN, and creatinine after 7-day dosing .
- Histopathology : Assess liver, kidney, and spleen tissues for necrosis or inflammation .
Advanced: How can conflicting data on long-term neurotoxicity be resolved?
Discrepancies may arise from:
- Dosing regimens : Chronic low-dose exposure (e.g., 28-day studies) better models cumulative effects .
- Biomarker selection : Measure glial fibrillary acidic protein (GFAP) in CSF to detect astrocyte activation .
- Species differences : Use transgenic mice expressing human CYP2D6 for metabolic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
